

A Comparative Guide to the Spectroscopic Data of Difluoropropane Isomers

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Compound of Interest

Compound Name: 1,2-Difluoropropane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published spectroscopic data for isomers of difluoropropane. Due to the limited availability of published experimental data for **1,2-difluoropropane**, this document focuses on a detailed comparison of its structural isomers: 1,1-difluoropropane, 2,2-difluoropropane, and 1,3-difluoropropane. This information is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for the difluoropropane isomers.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Compound	Nucleus	Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Solvent	Reference
1,1-Difluoropropane	^{19}F	Data not readily available in searches	-	Not reported	[1][2]
2,2-Difluoropropane	^1H	1.61	$J(\text{H},\text{F}) = 17.76$	CCl_4	[3][4][5]
^{19}F	-85.04 (Referenced to CFCl_3)	-	CCl_4	[3][4][5]	
1,2-Difluoropropane	^{19}F	Spectrum mentioned, but no data available	-	Not reported	[6]
1,3-Difluoropropane	^{19}F	Spectrum mentioned, but no data available	-	Not reported	[7]

Table 2: Mass Spectrometry (MS) Data

Compound	Ionization Method	Key Fragments (m/z)	Relative Intensity (%)	Proposed Fragment	Data Source
2,2-Difluoropropane	Electron Ionization (EI)	80	25	$[\text{C}_3\text{H}_6\text{F}_2]^+\bullet$ (Molecular Ion)	NIST Standard Reference Database 69[8]
65	100	$[\text{C}_3\text{H}_5\text{F}_2]^+$	NIST Standard Reference Database 69[8]		
64	40	$[\text{C}_3\text{H}_4\text{F}_2]^+\bullet$	NIST Standard Reference Database 69[8]		
45	35	$[\text{C}_2\text{H}_2\text{F}]^+$	NIST Standard Reference Database 69[8]		
40	15	$[\text{C}_3\text{H}_4]^+\bullet$	NIST Standard Reference Database 69[8]		
39	20	$[\text{C}_3\text{H}_3]^+$	NIST Standard Reference Database 69[8]		

1,1-Difluoropropane	GC-MS	Data mentioned, but not detailed	-	-	[9]
1,3-Difluoropropane	GC-MS	Data mentioned, but not detailed	-	-	[7]

Table 3: Infrared (IR) Spectroscopy Data

Detailed, experimentally-derived Infrared and Raman spectra with complete vibrational assignments for the difluoropropane isomers are not consistently available in the public domain literature.[8] However, based on general principles, the IR spectra would be characterized by C-H and C-F stretching and bending frequencies. For gaseous samples, rotational-vibrational fine structure would be expected.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ^1H and ^{19}F NMR spectra to determine chemical shifts and coupling constants, which provide information about the chemical environment of the nuclei.
- Methodology:
 - Sample Preparation: A solution is prepared by dissolving 5-10 mg of the difluoropropane isomer in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ^1H NMR or trichlorofluoromethane (CFCl_3) for ^{19}F NMR, is added.[8]
 - Instrument Setup: The NMR tube is placed into the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by shimming.

- **Data Acquisition:** The spectrometer is tuned to the resonance frequency of the target nucleus (^1H or ^{19}F). A sequence of radiofrequency pulses is applied, and the resulting free induction decay (FID) signal is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.[8]
- **Data Processing:** The FID is converted to a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the chemical shift of the standard.[8]

2. Mass Spectrometry (MS) with Gas Chromatography (GC) Inlet

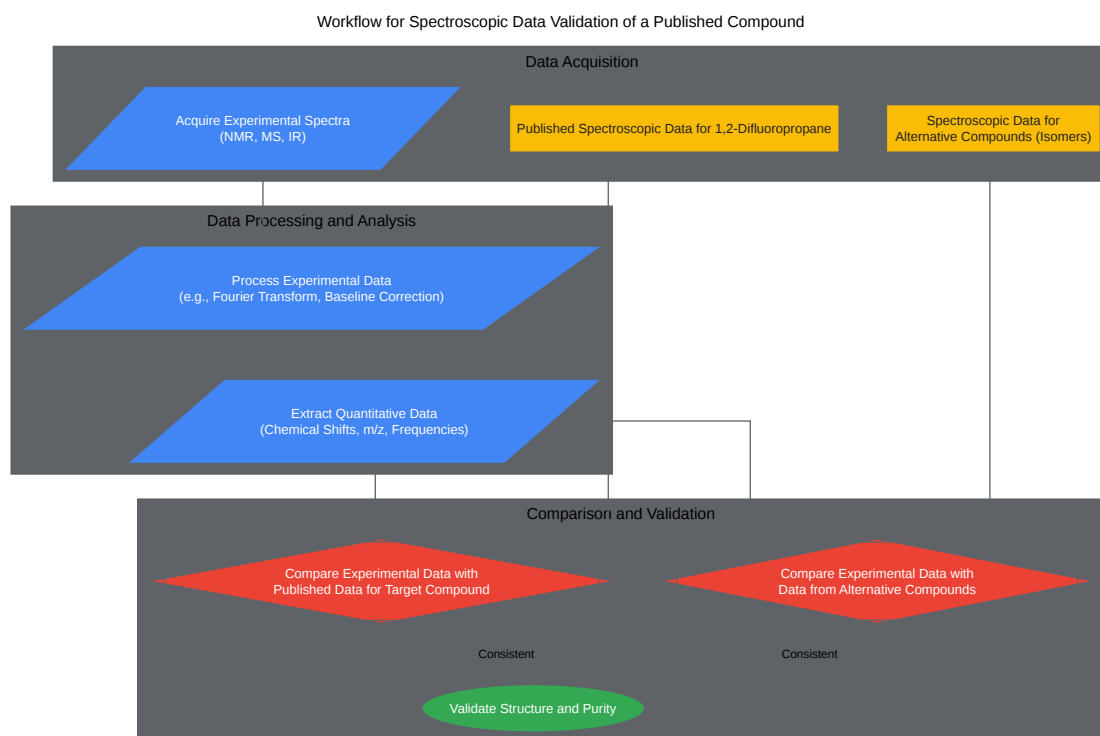
- **Objective:** To determine the mass-to-charge ratio of the molecule and its fragments to elucidate the molecular weight and structure.
- **Methodology:**
 - **Sample Introduction:** For volatile compounds like difluoropropanes, a gas chromatograph (GC) is used to introduce the sample into the mass spectrometer. This allows for the separation of the analyte from any impurities.[8]
 - **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) for electron ionization (EI). This process removes an electron, creating a positively charged molecular ion and causing it to fragment.[8]
 - **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[8]
 - **Detection:** A detector records the abundance of each ion at a specific m/z , generating a mass spectrum.[8]

3. Infrared (IR) Spectroscopy

- **Objective:** To obtain an infrared absorption spectrum to identify functional groups and vibrational modes of the molecule.
- **Methodology for Gaseous Samples:**

- **Sample Preparation:** The gaseous sample is introduced into a specialized gas cell with windows transparent to IR radiation (e.g., NaCl or KBr). The cell is flushed with an inert gas like nitrogen before introducing the sample to remove atmospheric water and carbon dioxide.
- **Background Spectrum:** A spectrum of the empty or inert gas-filled cell is recorded as a background.
- **Sample Spectrum:** The IR beam is passed through the gas cell containing the sample, and the transmitted radiation is measured by a detector. The background spectrum is subtracted from the sample spectrum to yield the absorbance spectrum of the compound.
- **Methodology for Liquid Samples (Neat):**
 - **Sample Preparation:** One to two drops of the liquid sample are placed between two salt plates (e.g., NaCl or KBr) to form a thin film.^[8]
 - **Data Acquisition:** The procedure is similar to that for gaseous samples, with a background spectrum of the empty salt plates being recorded first.

Mandatory Visualization



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Caption: Workflow for the validation of published spectroscopic data.

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